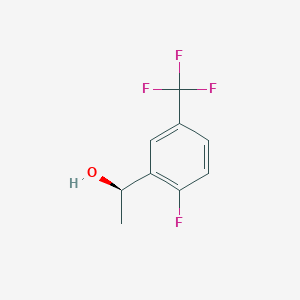
(R)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a fluorinated phenyl ring and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the fluorinated phenyl ring.
Grignard Reaction: A Grignard reagent is prepared from 2-fluoro-5-(trifluoromethyl)benzyl chloride and magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with an appropriate chiral aldehyde to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction with optimized conditions for higher yield.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and product purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Affinity: The fluorinated phenyl ring enhances binding affinity to target proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
- ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
- ®-1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol
Uniqueness
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure imparts distinct properties compared to its analogs, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m1/s1 |
Clave InChI |
CNVONMFKJTVJKL-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


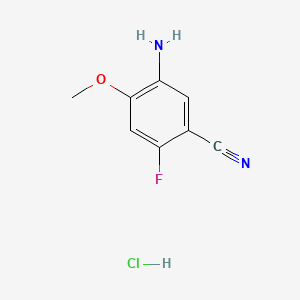
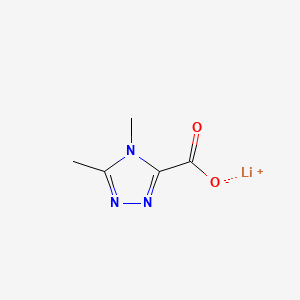
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
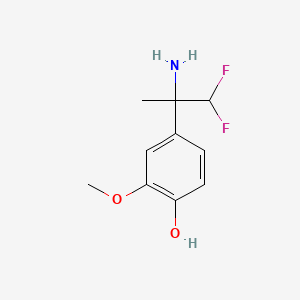

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
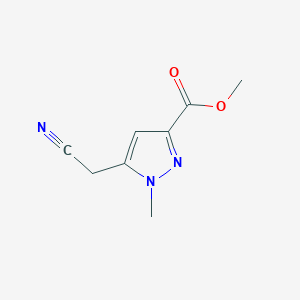
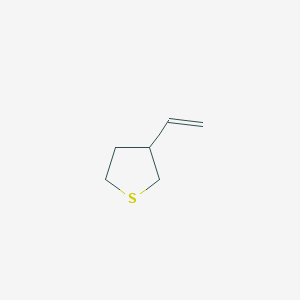



![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)


